molecular formula C14H24N2O2 B8650909 tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate

tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate

Cat. No.: B8650909
M. Wt: 252.35 g/mol
InChI Key: PRYLRYMPDWDTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis, making this compound valuable in various chemical reactions and applications .

Preparation Methods

The synthesis of tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes. These systems allow for better control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon and bases like sodium hydroxide .

Scientific Research Applications

tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, including those targeting neurological disorders and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate involves its role as a protecting group for amines. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide. The Boc group is acid-labile and can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-butyl 4-(pent-4-yn-1-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its propynyl group, which provides distinct reactivity and applications in organic synthesis.

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl 4-pent-4-ynylpiperazine-1-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-5-6-7-8-15-9-11-16(12-10-15)13(17)18-14(2,3)4/h1H,6-12H2,2-4H3

InChI Key

PRYLRYMPDWDTJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a refluxing solution of 1.67 g of sodium hydride in 20 mL of tetrahydrofuran was added dropwise a solution of 9.00 g of 1-tert-butoxycarbonyl-4-(2-hydroxyethyl)piperazine in 15 mL of tetrahydrofuran and then 5.63 g of propargyl bromide was added dropwise to the resultant mixture. After completion of the reaction, the mixture was concentrated, poured into ice-water, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and evaporated to give 10.70 g of the title compound.
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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